molecular formula C14H22INO2 B1430605 Pyridinium, 4-carboxy-1-octyl-, iodide CAS No. 683228-06-0

Pyridinium, 4-carboxy-1-octyl-, iodide

Cat. No.: B1430605
CAS No.: 683228-06-0
M. Wt: 363.23 g/mol
InChI Key: HFLLBGMFJCIJFN-UHFFFAOYSA-N
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Description

Pyridinium, 4-carboxy-1-octyl-, iodide: is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. The specific structure of this compound includes a carboxyl group at the 4-position and an octyl group attached to the nitrogen atom, with iodide as the counterion. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-carboxy-1-octyl-, iodide typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-carboxypyridine with octyl iodide under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 4-carboxypyridine and octyl iodide.

    Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent, such as acetonitrile or ethanol.

    Product Isolation: The resulting product, this compound, is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 4-carboxy-1-octyl-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to dihydropyridine or oxidized to pyridine N-oxide.

    Condensation Reactions: The carboxyl group at the 4-position can undergo condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium chloride or sodium bromide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Pyridinium, 4-carboxy-1-octyl-, chloride or bromide.

    Oxidation Products: Pyridine N-oxide derivatives.

    Reduction Products: Dihydropyridine derivatives.

Scientific Research Applications

Chemistry: Pyridinium, 4-carboxy-1-octyl-, iodide is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the preparation of ionic liquids and as a reagent in various chemical transformations.

Biology: In biological research, this compound is utilized as a model compound to study the interactions of quaternary ammonium compounds with biological membranes. It is also investigated for its potential antimicrobial properties.

Medicine: this compound is explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.

Industry: In the industrial sector, this compound is used in the formulation of surfactants and detergents. Its amphiphilic nature makes it suitable for applications in emulsification and dispersion processes.

Mechanism of Action

The mechanism of action of Pyridinium, 4-carboxy-1-octyl-, iodide involves its interaction with biological membranes and proteins. The positively charged pyridinium ring interacts with negatively charged components of cell membranes, leading to membrane disruption and increased permeability. This interaction can result in the leakage of cellular contents and ultimately cell death. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function.

Comparison with Similar Compounds

  • Pyridinium, 4-carboxy-1-methyl-, iodide
  • Pyridinium, 4-carboxy-1-ethyl-, iodide
  • Pyridinium, 4-carboxy-1-butyl-, iodide

Comparison: Pyridinium, 4-carboxy-1-octyl-, iodide is unique due to its longer alkyl chain (octyl group) compared to its similar compounds. This longer chain imparts distinct amphiphilic properties, making it more effective in applications requiring surfactant-like behavior. Additionally, the octyl group enhances the compound’s ability to interact with hydrophobic environments, increasing its efficacy in certain industrial and biological applications.

Properties

IUPAC Name

1-octylpyridin-1-ium-4-carboxylic acid;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.HI/c1-2-3-4-5-6-7-10-15-11-8-13(9-12-15)14(16)17;/h8-9,11-12H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLLBGMFJCIJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60790556
Record name 4-Carboxy-1-octylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60790556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683228-06-0
Record name 4-Carboxy-1-octylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60790556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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